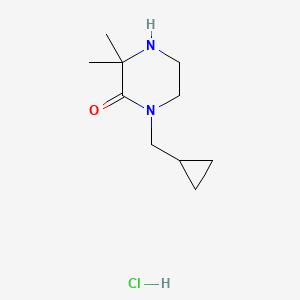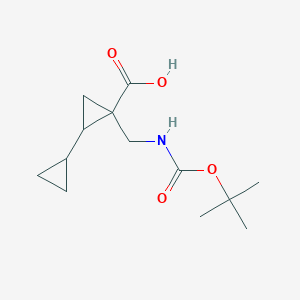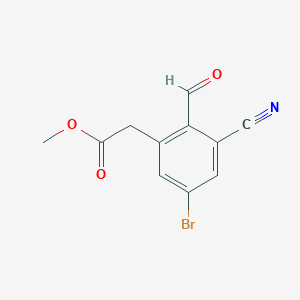![molecular formula C9H8BrN3O2 B1486361 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1092282-83-1](/img/structure/B1486361.png)
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization The synthesis and crystal structure of derivatives similar to 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine have been extensively studied, providing insights into their potential applications. For instance, the synthesis of energetic material precursors showcases the methodological advancement in creating compounds with significant structural and functional properties. The characterization by NMR, IR, DSC, and X-ray crystallography confirms their complex molecular architecture, highlighting the compound's potential in material science and engineering applications (Zhu et al., 2021).
Antimicrobial and Antioxidant Activities Derivatives of this compound exhibit promising antimicrobial and antioxidant activities. The synthesis of new derivatives and their evaluation for antimicrobial and antioxidant activities indicate the compound's potential in the development of new therapeutic agents. These compounds have shown effectiveness against various bacteria and fungi, as well as significant radical scavenging activity, positioning them as candidates for further pharmaceutical research (Saundane, Verma, & Katkar, 2013).
Antiproliferative Activity The compound and its derivatives have been explored for their antiproliferative activity against various cancer cell lines. Research indicates that certain derivatives demonstrate significant antiproliferative effects, suggesting the compound's utility in cancer therapy research. These findings underscore the compound's potential role in developing new anticancer drugs (Ahsan et al., 2018).
Chemical Reactions and Molecular Interactions Studies on the chemical reactions and molecular interactions of this compound derivatives reveal their versatility in synthesizing novel compounds with varied biological activities. These reactions pave the way for the development of new materials and pharmaceutical agents, demonstrating the compound's broad applicability in chemical synthesis and drug development (Smicius et al., 2002).
Mecanismo De Acción
Target of Action
It is known that 1,3,4-oxadiazole derivatives, to which this compound belongs, interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
The mode of action of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with these targets, leading to inhibition of their activity. This inhibition can result in antiproliferative effects, making these compounds potential candidates for cancer treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell proliferation and survival. By inhibiting key enzymes and proteins in these pathways, the compound can disrupt the normal functioning of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the inhibition of cell proliferation and induction of cell death in cancer cells. This is due to the compound’s potential ability to disrupt the activity of proteins and enzymes crucial for cell survival .
Propiedades
IUPAC Name |
5-[(3-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGHWNONFRUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)


![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)
![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)


![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)